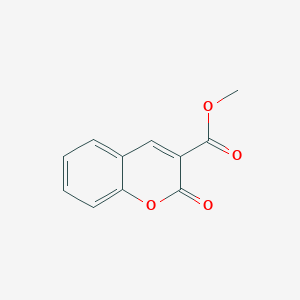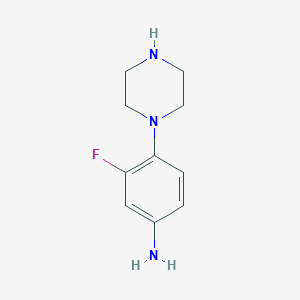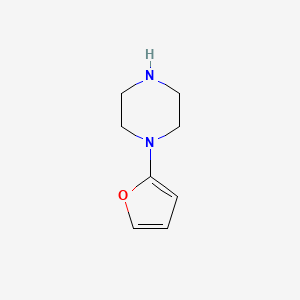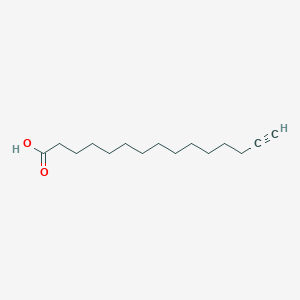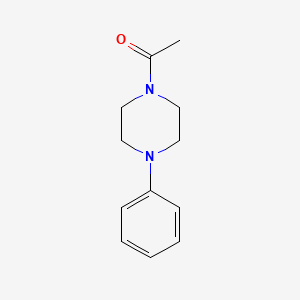
1-(4-Phenylpiperazin-1-yl)ethanone
Vue d'ensemble
Description
1-(4-Phenylpiperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and pharmacology.
Mécanisme D'action
Target of Action
The primary target of 1-(4-Phenylpiperazin-1-yl)ethanone is the Sigma-1 receptor (S1R) . This receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. In the brain, it is involved in drug addiction and many central nervous system disorders, including depression and schizophrenia .
Mode of Action
This compound interacts with its target, the S1R, as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the S1R, activating the receptor to produce a therapeutic response .
Biochemical Pathways
neuronal signal transmission . Activation of S1R has been found to influence neurotransmitter systems, including dopaminergic, serotonergic, and glutamatergic systems, which are critical for mood regulation, reward processing, and more .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be linked to its role as an S1R agonist. By activating the S1R, it could influence various cellular processes, potentially providing therapeutic benefits in conditions associated with these receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Phenylpiperazin-1-yl)ethanone can be synthesized through several methods. One common route involves the reaction of 4-phenylpiperazine with acetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Phenylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-(4-Phenylpiperazin-1-yl)ethanol.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Phenylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of pharmaceuticals and as a chemical reagent in various industrial processes.
Comparaison Avec Des Composés Similaires
1-(4-Phenylpiperazin-1-yl)ethanone can be compared with other piperazine derivatives, such as:
1-(4-Methylpiperazin-1-yl)ethanone: Similar structure but with a methyl group instead of a phenyl group.
1-(4-Benzylpiperazin-1-yl)ethanone: Contains a benzyl group, offering different pharmacological properties.
1-(4-Chlorophenylpiperazin-1-yl)ethanone: Substituted with a chlorine atom, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific phenyl substitution, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-11(15)13-7-9-14(10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBOBXSXWBMZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276842 | |
| Record name | 1-(4-phenylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21557-13-1 | |
| Record name | 1-(4-phenylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


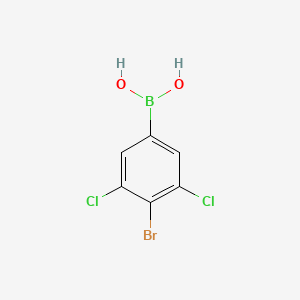
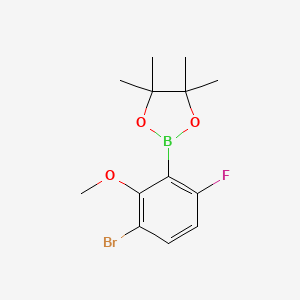
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate](/img/structure/B3049613.png)
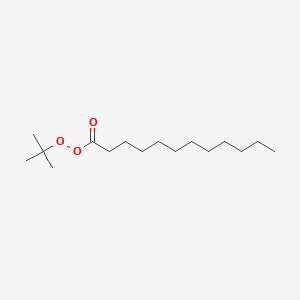
![ethyl N-[(2-oxoindol-3-yl)amino]carbamate](/img/structure/B3049617.png)
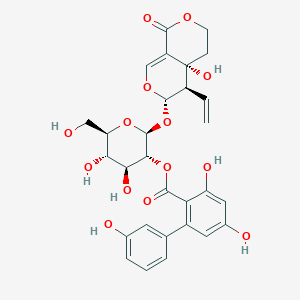

![Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-](/img/structure/B3049620.png)
